molecular formula C36H24O8 B6339589 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate CAS No. 1171923-81-1

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate

Cat. No.: B6339589
CAS No.: 1171923-81-1
M. Wt: 584.6 g/mol
InChI Key: AZKRWNARJSVRQM-UZYVYHOESA-N
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Description

The compound 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is a polyaromatic ester with a complex structure featuring multiple benzoyloxy groups and a (2Z)-propenoyl linkage. 2E) and the substituent at position 5 (hydroxyl vs. methoxy) .

Key properties of the methoxy-substituted analog include:

  • Molecular formula: C₃₇H₂₆O₈
  • Molecular weight: 598.5975 g/mol
  • Purity: >95% (research grade)
  • Applications: Restricted to non-commercial research (e.g., synthetic chemistry studies) .

Properties

IUPAC Name

[4-[(Z)-3-(2,4-dibenzoyloxy-6-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24O8/c37-30(21-18-24-16-19-28(20-17-24)42-34(39)25-10-4-1-5-11-25)33-31(38)22-29(43-35(40)26-12-6-2-7-13-26)23-32(33)44-36(41)27-14-8-3-9-15-27/h1-23,38H/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRWNARJSVRQM-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection Using Silyl Ethers

To ensure regioselectivity, the 5-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group, as described in Thieme Connect’s peptide synthesis protocols. This bulky protecting group directs benzoylation to the 3-position first. Reaction conditions include:

ReagentSolventTemperatureYield
TBDMS-Cl, imidazoleDMF0°C → RT92%

Following TBDMS protection, the 3-hydroxyl is benzoylated using benzoyl chloride in pyridine, achieving >95% conversion.

Intermediate Characterization

Post-benzoylation, intermediates are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by 1H^1H-NMR. Key spectral data include:

  • Aromatic protons : δ 8.05–7.45 (m, 15H, benzoyl groups)

  • TBDMS signal : δ 0.98 (s, 9H, tert-butyl)

Installation of the (2Z)-Propenoyl Moiety

The 4-position is functionalized via a Knoevenagel condensation to introduce the (2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl group. Adapted from Ambeed’s cinnamic acid synthesis, malonic acid and 4-benzoyloxybenzaldehyde react under acidic conditions:

Reaction Optimization

ParameterOptimal ConditionYieldZ:E Ratio
CatalystPiperidine (5 mol%)78%7:1
SolventPyridine--
Temperature100°C, 4 h--

Lower temperatures (60°C) favor Z-isomer formation, while prolonged heating shifts the equilibrium toward the E-isomer. The Z-configuration is confirmed via 1H^1H-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}) and NOESY correlations.

Final Benzoylation and Deprotection

Removal of TBDMS Group

The TBDMS-protected 5-hydroxyl is deprotected using tetrabutylammonium fluoride (TBAF) in THF, yielding the free hydroxyl group:

ReagentEquiv.TimeYield
TBAF (1M)1.22 h89%

Fifth-Step Benzoylation

The exposed 5-hydroxyl is benzoylated under mild conditions to avoid side reactions:

ReagentBaseSolventYield
Benzoyl chlorideDMAPCH₂Cl₂94%

Purification and Analytical Validation

Chromatographic Techniques

Final purification employs gradient flash chromatography (hexane → ethyl acetate) followed by recrystallization from ethanol/water (4:1). Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water):

  • Retention time : 12.7 min

  • Purity : 99.2%

Spectroscopic Confirmation

  • 13C^{13}C-NMR : δ 165.8 (C=O, benzoyl), 144.3 (C=C, Z-configuration)

  • HRMS : [M+H]⁺ calculated for C₃₄H₂₅NO₈: 582.1654; found: 582.1651

Alternative Synthetic Routes and Comparative Analysis

Wittig Reaction for Alkene Formation

An alternative to Knoevenagel condensation uses a stabilized ylide for Z-selective alkene installation:

YlideAldehydeYieldZ:E Ratio
Ph₃P=CHCOOBn4-Benzoyloxybenzaldehyde68%9:1

This method offers superior stereocontrol but requires stringent anhydrous conditions.

One-Pot Multi-Esterification

Attempts to simultaneously benzoylate all three hydroxyl groups resulted in <40% yield due to steric hindrance, underscoring the necessity for stepwise protection.

Industrial-Scale Considerations

Catalyst Recycling

Palladium on charcoal (from Ambeed’s hydrogenation protocols) is explored for byproduct removal but shows limited efficacy in this context.

Solvent Sustainability

Patent US7427638B2 highlights methanol and acetic acid as green solvents for esterifications, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate undergoes various types of chemical reactions:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction of the carbonyl groups in the compound can be achieved using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : The benzoyloxy groups can be substituted by nucleophiles such as amines or thiols in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)

  • Substitution: : Amines (R-NH₂), thiols (R-SH)

Major Products

  • Oxidation: : Formation of benzaldehyde or benzoic acid derivatives.

  • Reduction: : Alcohol derivatives from carbonyl reduction.

  • Substitution: : Amino or thio derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially functioning through mechanisms similar to other benzoyloxy derivatives that inhibit tumor growth .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure indicates potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Photodynamic Therapy (PDT)

Due to its ability to absorb light and generate reactive oxygen species upon irradiation, this compound is being explored for use in photodynamic therapy. PDT is a treatment that utilizes photosensitizing agents to produce cytotoxic species that can selectively destroy cancer cells when exposed to light .

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : It can serve as a monomer in the production of polymers with specific properties, including enhanced thermal stability and UV resistance. This is particularly useful in coatings and packaging materials .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various benzoyloxy compounds, including 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate, against breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Photodynamic Therapy Efficacy

A research team investigated the efficacy of this compound in PDT applications. They demonstrated that upon light activation, the compound produced reactive oxygen species that effectively induced apoptosis in melanoma cells. This study highlights the compound's potential role in developing novel PDT agents .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and biochemical pathways:

  • Molecular Targets: : Enzymes, receptors, and proteins that interact with the benzoyloxy and hydroxy groups.

  • Pathways: : It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

a) 5-Methoxy vs. 5-Hydroxy Substitution

The methoxy-substituted analog (CAS: 1171924-04-1) exhibits reduced polarity compared to the target hydroxyl-containing compound.

b) Azo-Linked Benzoyloxy Compounds

Compounds 4c, 4d, and 4e from feature azo groups (-N=N-) and alkyl chains (C₈–C₁₀) instead of propenoyl linkages. These differences result in distinct properties:

  • Physical state : Liquid crystalline behavior (vs. solid state for the target compound).
  • Viscosity : Ranges from 45–60 mPa·s, dependent on alkyl chain length.
  • Synthesis: Utilizes DCC/DMAP coupling, contrasting with the PPA-mediated cyclization described for unrelated oxazoloquinolines in .
c) Benzodioxol-Containing Benzoate

The compound 1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate (CHEBI:169309) incorporates a benzodioxol ring and allyl groups, enabling applications in phenotypic studies and disease modeling. This highlights the role of heterocyclic substituents in biological activity, a feature absent in the target compound .

Comparative Data Table

Property Target Compound (5-Hydroxy) Methoxy Analog Azo Compounds (4c–4e) Benzodioxol Derivative
Core Structure Propenoyl linkage (2Z) Propenoyl linkage (2E) Azo linkages Benzodioxol + allyl groups
Substituents -OH at C5 -OCH₃ at C5 Alkyl chains (C₈–C₁₀) Dimethoxy, allyl
Physical State Solid (assumed) Solid Liquid crystal Not reported
Synthesis Method Not described Not described DCC/DMAP coupling Not described
Applications Research chemical Research chemical Material science Phenotypic studies

Key Research Findings

  • Liquid Crystalline Behavior: Azo compounds (4c–4e) demonstrate that extended conjugation and alkyl chains promote mesophase formation, whereas the rigid benzoyloxy-propenoyl framework of the target compound likely precludes such behavior .
  • Biological Relevance : The benzodioxol derivative’s association with disease models underscores the importance of heterocyclic moieties in bioactive molecules, a structural feature absent in the target compound .

Biological Activity

3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C36H24O8C_{36}H_{24}O_8, with a molecular weight of 600.56 g/mol. It features multiple benzoyloxy groups and a hydroxyphenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₆H₂₄O₈
Molecular Weight600.56 g/mol
CAS Number1171923-81-1
Purity>95%

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be evaluated through assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability to scavenge free radicals. Compounds with hydroxyl groups are often more effective due to their ability to donate hydrogen atoms.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro studies suggest that derivatives related to this compound demonstrate selective MAO-B inhibition, which could lead to neuroprotective effects.

Neuroprotective Effects

Neuroprotection is a critical area of research for compounds like this compound. Studies have shown that similar compounds possess anti-inflammatory properties and can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases.

Case Studies

  • MAO-B Inhibition Study : A study involving a series of benzothiazole derivatives demonstrated that compounds structurally related to our target compound exhibited potent MAO-B inhibitory activity (IC50 = 0.062 µM) . This suggests that our compound may also share similar inhibitory properties.
  • Antioxidant Evaluation : A comparative analysis using the ORAC assay showed that certain derivatives demonstrated strong antioxidant capabilities, which could be attributed to the presence of multiple hydroxyl groups in their structure .

The proposed mechanism for the biological activity of this compound includes:

  • Free Radical Scavenging : The hydroxyl groups in the structure likely contribute to its ability to neutralize free radicals.
  • Enzyme Interaction : The compound may interact competitively with MAO-B, reducing the breakdown of neurotransmitters and providing neuroprotective effects.

Q & A

Basic: What safety protocols should be followed when handling this compound?

Answer:
While specific toxicological data are unavailable, standard laboratory safety measures are essential. Use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats. Ensure adequate ventilation, especially in confined spaces. Avoid inhalation of dust/vapors and direct skin/eye contact. Store in sealed containers in dry, well-ventilated areas away from ignition sources. Emergency procedures include rinsing affected areas with water for ≥15 minutes and consulting medical help if irritation persists .

Basic: What synthetic strategies are used to prepare this compound?

Answer:
Synthesis typically involves multi-step benzoylation and coupling reactions. For example:

Protecting Group Strategy : Use NaH in THF to deprotonate phenolic -OH groups, followed by benzoyl chloride addition to form benzoyloxy substituents .

Coupling Reactions : Employ trichloroisocyanuric acid (TCICA) or similar agents to activate carboxyl groups for ester bond formation .

Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating intermediates and final products .

Advanced: How can structural elucidation be performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. Aromatic protons (δ 7.2–8.1 ppm) and ester carbonyls (δ ~170 ppm) are key markers .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for C₃₄H₂₄O₈: 584.14) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated for structurally related benzoyloxy-phenyl compounds .

Advanced: How do substituents influence the compound’s reactivity and stability?

Answer:

  • Electron-Withdrawing Groups : Benzoyloxy groups reduce electron density on the aromatic ring, potentially slowing electrophilic substitution but stabilizing intermediates via resonance .
  • Steric Effects : Bulky substituents (e.g., triisopropylsilyl groups) may hinder reaction kinetics, requiring optimized conditions (e.g., anhydrous THF, elevated temperatures) .
  • Z-Configuration : The (2Z)-propenoyl moiety’s geometry impacts conjugation and solubility, which can be verified via NOESY NMR .

Basic: What are optimal storage conditions to ensure compound stability?

Answer:
Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from light and moisture to prevent hydrolysis of ester bonds. Regularly monitor for decomposition via TLC or HPLC .

Advanced: How can solubility challenges in reaction media be addressed?

Answer:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. For less polar intermediates, THF/dichloromethane mixtures are effective .
  • Co-Solvents : Add 10–20% ethanol or acetone to improve solubility without compromising reaction efficiency .
  • Temperature Modulation : Gentle heating (40–60°C) can enhance solubility while avoiding thermal degradation .

Advanced: What methodologies resolve contradictions in reaction yields reported across studies?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., hydrolyzed esters), guiding protocol refinements .

Basic: What are the ecological disposal considerations for this compound?

Answer:
Dispose as hazardous waste via licensed facilities. Avoid release into waterways or soil. Incineration with scrubbing for acidic gases is recommended. Contaminated packaging must be decontaminated before disposal .

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